molecular formula C10H8N2O2 B2461559 3-Methyl-8-nitroquinoline CAS No. 2801-32-3

3-Methyl-8-nitroquinoline

Cat. No.: B2461559
CAS No.: 2801-32-3
M. Wt: 188.186
InChI Key: DWHMTTROZUHZMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-8-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline ring system substituted with a methyl group at the third position and a nitro group at the eighth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-8-nitroquinoline can be achieved through several classical methods, including the Skraup, Friedländer, and Doebner-von Miller syntheses. These methods typically involve the cyclization of aniline derivatives with suitable aldehydes or ketones under acidic conditions. For instance, the Skraup synthesis involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene .

Industrial Production Methods: Industrial production of this compound often employs more efficient and scalable methods, such as microwave-assisted synthesis, which offers shorter reaction times and higher yields. Additionally, the use of recyclable catalysts and solvent-free conditions are explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-8-nitroquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

3-Methyl-8-nitroquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

    8-Nitroquinoline: Similar in structure but lacks the methyl group at the third position.

    3-Methylquinoline: Similar in structure but lacks the nitro group at the eighth position.

    Quinoline: The parent compound without any substituents.

Uniqueness: 3-Methyl-8-nitroquinoline is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogues.

Properties

IUPAC Name

3-methyl-8-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-5-8-3-2-4-9(12(13)14)10(8)11-6-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHMTTROZUHZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC=C2)[N+](=O)[O-])N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.